molecular formula C11H13NO2S B13186826 N-(4-[(2-Oxopropyl)sulfanyl]phenyl)acetamide

N-(4-[(2-Oxopropyl)sulfanyl]phenyl)acetamide

Cat. No.: B13186826
M. Wt: 223.29 g/mol
InChI Key: ABYPFCYECXTDJS-UHFFFAOYSA-N
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Description

N-(4-[(2-Oxopropyl)sulfanyl]phenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted at the para position with a sulfanyl (thioether) group linked to a 2-oxopropyl moiety (CH3-C(=O)-CH2-S-).

Properties

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

N-[4-(2-oxopropylsulfanyl)phenyl]acetamide

InChI

InChI=1S/C11H13NO2S/c1-8(13)7-15-11-5-3-10(4-6-11)12-9(2)14/h3-6H,7H2,1-2H3,(H,12,14)

InChI Key

ABYPFCYECXTDJS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CSC1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Molecular Properties

The following table summarizes key structural and functional differences between N-(4-[(2-Oxopropyl)sulfanyl]phenyl)acetamide and its analogues:

Compound Name Molecular Formula Substituents on Phenyl Ring Key Functional Groups Reported Biological Activity Reference
This compound C₁₁H₁₃NO₂S 4-[(2-Oxopropyl)sulfanyl] Acetamide, ketone, thioether Not reported
N-(2-(2-Oxopropyl)phenyl)acetamide C₁₁H₁₃NO₂ 2-(2-Oxopropyl) Acetamide, ketone Not reported
N-(4-([3-(Trifluoromethyl)phenyl]sulfanyl)phenyl)acetamide C₁₅H₁₂F₃NOS 4-([3-(Trifluoromethyl)phenyl]sulfanyl) Acetamide, thioether, CF₃ Not reported
N-(4-(1H-Pyrazol-1-yl)phenyl)acetamide (1) C₁₁H₁₁N₃O 4-(1H-Pyrazol-1-yl) Acetamide, pyrazole Analgesic (new natural product)
N-(4-Methoxyphenyl)acetamide C₉H₁₁NO₂ 4-Methoxy Acetamide, methoxy Antimicrobial
Paracetamol (p-(Acetylamino)phenol) C₈H₉NO₂ 4-Hydroxy Acetamide, phenol Analgesic, antipyretic
Key Observations:
  • Positional Isomerism : The ortho-substituted analogue (N-(2-(2-oxopropyl)phenyl)acetamide, ) differs in the placement of the 2-oxopropyl group, which may alter steric effects and electronic distribution compared to the para-substituted target compound.
  • Core Modifications: Compounds like N-(4-methoxyphenyl)acetamide () and paracetamol () highlight the pharmacological significance of the acetamide scaffold, with substituents dictating activity (e.g., methoxy for antimicrobial effects, phenol for analgesia).

Pharmacological and Functional Insights

Analgesic Potential
  • Paracetamol () and N-(4-(1H-pyrazol-1-yl)phenyl)acetamide () demonstrate the acetamide core’s relevance in pain management. The absence of a phenolic group in the target compound may reduce COX inhibition but could offer alternative mechanisms via sulfur-based interactions.
  • Sulfonamide analogues (e.g., compound 35 in ) with piperazinyl or diethylsulfamoyl groups exhibit superior analgesic activity, suggesting that sulfur-containing substituents enhance bioactivity. However, sulfanyl vs. sulfonamide groups may confer distinct pharmacokinetic profiles.
Antimicrobial and Anti-Inflammatory Activity
  • N-(4-Methoxyphenyl)acetamide () and its derivatives show antimicrobial properties, emphasizing the role of electron-donating groups (e.g., methoxy) in modulating activity. The target compound’s ketone and thioether groups may similarly influence membrane permeability or enzyme inhibition.

Biological Activity

N-(4-[(2-Oxopropyl)sulfanyl]phenyl)acetamide, also known as 2-((2-oxopropyl)thio)acetamide, is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Molecular Information:

  • CAS Number: 823801-72-5
  • Molecular Formula: C_5H_9NO_2S
  • Molecular Weight: 147.20 g/mol
  • IUPAC Name: 2-(2-oxopropylsulfanyl)acetamide
  • Canonical SMILES: CC(=O)CSCC(=O)N

The compound features a thioether linkage and an acetamide functional group, which contribute to its distinct chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites or modulating receptor functions through specific interactions.

Key Mechanisms:

  • Enzyme Inhibition: The thioether group may enhance the compound's ability to form complexes with metal ions in enzyme active sites, potentially increasing its inhibitory efficiency against target enzymes.
  • Receptor Modulation: By interacting with receptor binding sites, the compound may influence various cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity:
    • Studies have shown that compounds with thioether groups often demonstrate significant antimicrobial properties. The presence of sulfur in the structure enhances the interaction with bacterial enzymes, contributing to the inhibition of microbial growth .
  • Anticonvulsant Activity:
    • Similar compounds have been reported to possess anticonvulsant properties. For instance, derivatives of phenylacetamides have been synthesized and evaluated for their effectiveness in animal models of epilepsy. The introduction of specific functional groups has been linked to increased anticonvulsant activity .
  • Urease Inhibition:
    • Urease is a key enzyme in certain pathogenic bacteria, and inhibitors of this enzyme are sought after for their potential therapeutic applications. Research on structurally similar compounds indicates that modifications can lead to enhanced urease inhibition, suggesting that this compound may also exhibit this property .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
N-(4-chlorophenyl)acetamideChlorine substitutionAntimicrobial, analgesic
N-(4-nitrophenyl)acetamideNitro group substitutionAntitumor, anti-inflammatory
N-(4-methylphenyl)acetamideMethyl substitutionAnticonvulsant

The unique thioether linkage in this compound distinguishes it from other phenylacetamides, potentially enhancing its biological activities through improved interactions with biological targets .

Case Studies and Research Findings

  • Antimicrobial Study:
    • A study investigating various thioether-containing compounds found that those similar to this compound exhibited significant antibacterial activity against resistant strains of H. pylori and other pathogens, highlighting the importance of sulfur-containing groups in enhancing bioactivity .
  • Anticonvulsant Research:
    • In a series of experiments assessing the anticonvulsant properties of phenylacetamide derivatives, certain modifications led to increased efficacy in seizure models. This suggests that further exploration into the structural modifications of this compound could yield promising results in anticonvulsant drug development .
  • Urease Inhibition Mechanism:
    • Molecular docking studies revealed potential binding sites for urease inhibitors containing thioether groups. These findings indicate that this compound could be an effective candidate for targeting ureolytic microorganisms through urease inhibition .

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